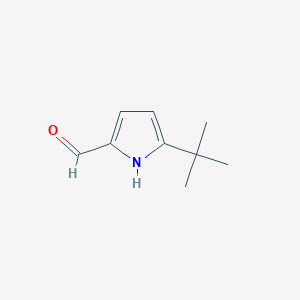

5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde

Description

Significance of Pyrrole-2-carbaldehyde Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrrole-2-carbaldehyde scaffold is a versatile building block in organic synthesis and a privileged structure in medicinal chemistry. nih.gov Pyrrole (B145914) derivatives are found in a multitude of natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. chemrxiv.orgutsouthwestern.edu

The aldehyde functional group at the C2 position is a key reactive handle, allowing for a variety of chemical transformations. It can participate in condensations, oxidations, reductions, and the formation of imines and other derivatives, making it an invaluable intermediate for the synthesis of more complex heterocyclic systems. chemicalbook.com These scaffolds are crucial for constructing porphyrins, prodigiosins, and other biologically active macrocycles.

In medicinal chemistry, the pyrrole ring is a recognized pharmacophore present in numerous marketed drugs. utsouthwestern.edu The ability to functionalize the pyrrole-2-carbaldehyde core at various positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. patsnap.com

Historical Context of Pyrrole-2-carbaldehyde Chemistry and Derivatives

The synthesis of pyrrole and its derivatives has a rich history, with several named reactions forming the bedrock of its chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a classic and widely used method for forming the pyrrole ring. chemicalbook.com

The introduction of the formyl group onto the pyrrole ring is most commonly achieved through the Vilsmeier-Haack reaction. researchgate.netnih.gov This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings such as pyrrole. researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism and is a highly effective method for producing pyrrole-2-carbaldehydes. nih.gov

Another significant method for the synthesis of substituted pyrroles is the Friedel-Crafts alkylation. This reaction can be used to introduce alkyl groups, such as the tert-butyl group, onto the pyrrole ring using an alkyl halide and a Lewis acid catalyst. nih.govresearchgate.net The synthesis of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde can be achieved by performing a Friedel-Crafts alkylation on pyrrole-2-carboxaldehyde.

Structural Specificity and Research Rationale for this compound

The defining feature of this compound is the large and sterically demanding tert-butyl group at the C5 position, adjacent to the nitrogen atom. This substituent imparts unique properties to the molecule.

Research Rationale: The introduction of a tert-butyl group is a common strategy in medicinal chemistry and materials science for several reasons: hyphadiscovery.com

Steric Shielding: The bulky nature of the tert-butyl group can act as a "steric shield," protecting adjacent functional groups from unwanted reactions or enzymatic degradation. hyphadiscovery.comresearchgate.net This can enhance the metabolic stability of a drug molecule. wikipedia.org

Modulation of Reactivity: The steric hindrance imposed by the tert-butyl group can influence the regioselectivity of subsequent reactions on the pyrrole ring, directing incoming reagents to less hindered positions. vscht.cz

Increased Lipophilicity: The non-polar tert-butyl group increases the lipophilicity of the molecule, which can improve its solubility in organic solvents and its ability to cross biological membranes. wikipedia.org

Conformational Rigidity: The tert-butyl group can lock the conformation of a molecule, which can be advantageous for optimizing its binding to a specific biological target. chemrxiv.org

Therefore, the synthesis and study of this compound are driven by its potential as a specialized intermediate. It allows researchers to build more complex molecules where the properties conferred by the tert-butyl group are desirable for a specific application, such as the development of more stable and potent pharmaceuticals or the creation of novel organic materials.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), pyrrole ring protons, and the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, carbons of the pyrrole ring, and the quaternary and methyl carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the alkyl and aromatic groups, and a strong C=O stretch from the aldehyde. |

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(6-11)10-8/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCNYKORDMSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Tert Butyl 1h Pyrrole 2 Carbaldehyde

Regioselective Synthesis Strategies for the 5-tert-Butyl Substitution on the Pyrrole (B145914) Ring

Achieving regioselective substitution at the 5-position of the pyrrole ring is a critical challenge in the synthesis of the target compound. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack at multiple positions. Therefore, sophisticated strategies are required to direct the bulky tert-butyl group specifically to the C5 position.

Friedel-Crafts Alkylation of Pyrrole-2-carbonitrile (B156044) Precursors Followed by Reduction to the Aldehyde

A prominent strategy for the regioselective synthesis of 5-substituted pyrrole-2-carbaldehydes involves the Friedel-Crafts alkylation of a pyrrole precursor bearing an electron-withdrawing group at the 2-position, such as a nitrile. This deactivating group directs the incoming electrophile to the 5-position.

The Friedel-Crafts alkylation of pyrrole-2-carboxaldehyde, a closely related precursor, has been demonstrated to yield the 5-tert-butyl substituted product. chemspider.com The reaction is typically carried out using a tert-butyl halide, such as 2-chloro-2-methylpropane, in the presence of a Lewis acid catalyst like aluminum chloride. chemspider.com The reaction time can influence the product distribution, with longer reaction times favoring the thermodynamically more stable 5-substituted isomer. chemspider.com

Following the successful tert-butylation of the pyrrole-2-carbonitrile precursor, the nitrile group can be reduced to the desired aldehyde functionality. This reduction can be achieved using various established methods, such as diisobutylaluminium hydride (DIBAL-H), to afford 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde.

Table 1: Reaction Parameters for Friedel-Crafts Alkylation of Pyrrole-2-carboxaldehyde

| Parameter | Condition |

| Pyrrole Precursor | Pyrrole-2-carboxaldehyde |

| Alkylating Agent | 2-chloro-2-methylpropane |

| Catalyst | Aluminum chloride |

| Solvent | Methylene (B1212753) chloride |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-24 hours |

Adaptations of Vilsmeier-Haack Formylation for Targeted 5-Substitution

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgquimicaorganica.org In the context of pyrrole chemistry, this reaction typically introduces a formyl group at the position most susceptible to electrophilic attack. For an unsubstituted pyrrole, this is the 2-position. However, by strategically modifying the pyrrole substrate, the Vilsmeier-Haack reaction can be adapted to achieve formylation at the 5-position.

For instance, if the 2-position of the pyrrole ring is already substituted, the Vilsmeier-Haack reaction can be directed to the 5-position. The steric and electronic properties of the substituent at the 1-position can also influence the regioselectivity of the formylation, with bulky groups favoring substitution at the less hindered 5-position. rsc.org Therefore, by starting with a pre-functionalized pyrrole, such as one bearing a tert-butyl group at a specific position, the Vilsmeier-Haack reaction can be a viable method for introducing the carbaldehyde group at the desired location.

Multi-Component Reaction Approaches for Pyrrole Core Construction in Pyrrole-2-carbaldehyde Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govrsc.org Several MCRs have been developed for the synthesis of substituted pyrroles, and some of these can be adapted to produce pyrrole-2-carbaldehydes.

One such approach involves a one-pot sequential multi-component reaction for the synthesis of N-arylpyrrole-3-carbaldehydes. nih.gov While this yields a 3-carbaldehyde, the principles can be adapted. A potential strategy for 5-substituted pyrrole-2-carbaldehydes could involve the reaction of a vicinal tricarbonyl compound, an enamine, and a suitable nucleophile. rsc.org By carefully selecting the starting materials, it is possible to construct the pyrrole ring with the desired substitution pattern in a single step. For example, a three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) has been shown to produce substituted pyrroles. researchgate.net

Sustainable and Green Chemistry Principles in the Synthesis of Pyrrole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. nih.govbohrium.comresearchgate.netrgmcet.edu.inresearchgate.net These principles are highly relevant to the synthesis of this compound and its derivatives.

A cornerstone of green pyrrole synthesis is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. bohrium.comresearchgate.netrgmcet.edu.inresearchgate.net This reaction is inherently atom-economical, with water being the only byproduct. Modern adaptations of the Paal-Knorr synthesis focus on using greener solvents, such as water or ethanol (B145695), and employing reusable solid acid catalysts to replace traditional corrosive mineral acids. bohrium.comresearchgate.netrgmcet.edu.inresearchgate.net

The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to significantly enhance the efficiency and sustainability of pyrrole synthesis. mdpi.comresearchgate.netpensoft.net Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer side products. pensoft.net Similarly, ultrasound-assisted synthesis can promote reactions at lower temperatures and in shorter times, contributing to energy savings and milder reaction conditions. researchgate.netmdpi.com These techniques can be applied to various synthetic steps in the production of this compound, including the core pyrrole ring formation and subsequent functional group manipulations.

Table 2: Green Chemistry Approaches in Pyrrole Synthesis

| Green Chemistry Principle | Application in Pyrrole Synthesis |

| Atom Economy | Paal-Knorr synthesis with water as the only byproduct. bohrium.comresearchgate.netrgmcet.edu.inresearchgate.net |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. bohrium.comresearchgate.netrgmcet.edu.inresearchgate.net |

| Use of Renewable Feedstocks | Exploration of bio-derived starting materials. |

| Design for Energy Efficiency | Microwave and ultrasound-assisted synthesis to reduce reaction times and temperatures. mdpi.comresearchgate.netpensoft.netmdpi.com |

| Catalysis | Use of reusable solid acid catalysts in place of stoichiometric reagents. bohrium.comresearchgate.netrgmcet.edu.inresearchgate.net |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved with high efficiency, regioselectivity, and environmental responsibility.

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde in solution. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The expected spectra are analyzed based on data from analogous substituted pyrrole (B145914) compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the two protons on the pyrrole ring, the N-H proton, and the protons of the tert-butyl group.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.5-9.6 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

The two protons on the pyrrole ring (H-3 and H-4) will appear as a pair of doublets due to coupling to each other. The H-3 proton, being adjacent to the electron-withdrawing carbaldehyde group, is expected to resonate further downfield than the H-4 proton. Their expected chemical shifts are approximately δ 6.9-7.1 ppm for H-3 and δ 6.1-6.3 ppm for H-4. The coupling constant between them (³JHH) would be in the range of 3.5-4.0 Hz, which is characteristic of adjacent protons on a pyrrole ring.

The tert-butyl group protons will appear as a sharp singlet far upfield, typically around δ 1.3-1.4 ppm. The integration of this signal will correspond to nine protons. Its upfield position is characteristic of aliphatic protons, and the singlet multiplicity arises because there are no adjacent protons to couple with.

The N-H proton of the pyrrole ring is expected to produce a broad singlet at a variable chemical shift, generally in the range of δ 8.0-9.5 ppm, depending on the solvent and concentration due to hydrogen bonding effects.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 9.6 | Singlet (s) | N/A |

| N-H | 8.0 - 9.5 | Broad Singlet (br s) | N/A |

| H-3 | 6.9 - 7.1 | Doublet (d) | ~3.5 - 4.0 |

| H-4 | 6.1 - 6.3 | Doublet (d) | ~3.5 - 4.0 |

| -C(CH₃)₃ | 1.3 - 1.4 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around δ 178-180 ppm. The carbons of the pyrrole ring are expected in the aromatic region (δ 110-150 ppm). C-2, being attached to the aldehyde, and C-5, attached to the tert-butyl group, will be the most downfield of the ring carbons. C-5 is anticipated around δ 145-148 ppm, while C-2 would be near δ 132-135 ppm. The two CH carbons of the ring, C-3 and C-4, are expected at approximately δ 122-125 ppm and δ 108-110 ppm, respectively.

The tert-butyl group will show two signals: a quaternary carbon signal around δ 32-34 ppm and a signal for the three equivalent methyl carbons around δ 30-32 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 178 - 180 |

| C-5 | 145 - 148 |

| C-2 | 132 - 135 |

| C-3 | 122 - 125 |

| C-4 | 108 - 110 |

| -C(CH₃)₃ | 32 - 34 |

| -C(CH₃)₃ | 30 - 32 |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). For this compound, the following correlations would be observed:

The aldehyde proton (δ ~9.5 ppm) would show a cross-peak with the aldehyde carbon (δ ~179 ppm).

The H-3 proton (δ ~7.0 ppm) would correlate with the C-3 carbon (δ ~123 ppm).

The H-4 proton (δ ~6.2 ppm) would correlate with the C-4 carbon (δ ~109 ppm).

The tert-butyl protons (δ ~1.3 ppm) would correlate with the methyl carbons (δ ~31 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JHC and ³JHC). It is instrumental in piecing together the molecular skeleton. Key expected HMBC correlations include:

The aldehyde proton would show correlations to C-2 and C-3.

The H-3 proton would correlate with C-2, C-4, and C-5.

The H-4 proton would correlate with C-2, C-3, and C-5.

The tert-butyl protons would show a strong correlation to the quaternary carbon of the tert-butyl group and to C-5 of the pyrrole ring.

These combined 2D NMR data would provide definitive proof of the connectivity and substitution pattern of the molecule.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of the functional groups within the compound, providing a characteristic fingerprint.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.

A prominent, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1660-1680 cm⁻¹. The position of this band is influenced by conjugation with the pyrrole ring. The N-H stretching vibration of the pyrrole ring should appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the pyrrole ring are expected just above 3100 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group will appear as strong bands in the 2850-3000 cm⁻¹ region. Other characteristic bands include C=C stretching of the pyrrole ring around 1500-1550 cm⁻¹ and C-H bending vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong, Sharp |

| C=C Stretch (Ring) | 1500 - 1550 | Medium |

While specific experimental Raman data for this compound is not widely available, the expected spectrum can be inferred from studies on pyrrole. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving less polar or non-polar character, making it an excellent complement to FT-IR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places. This high precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.

For this compound, the expected molecular formula is C₉H₁₃NO. The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. Experimental analysis of the compound using HRMS would be expected to yield an m/z value that closely matches this theoretical calculation, thereby confirming the molecular formula.

Table 1: Illustrative HRMS Data for [C₉H₁₃NO + H]⁺

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO |

| Theoretical m/z ([M+H]⁺) | Value would be calculated based on precise atomic masses |

| Experimentally Observed m/z | Value would be obtained from HRMS analysis |

| Mass Error (ppm) | Calculated as ((Experimental m/z - Theoretical m/z) / Theoretical m/z) x 10⁶ |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry Determination

A successful SCXRD analysis of this compound would yield a wealth of structural information. Key parameters that would be determined include the planarity of the pyrrole ring, the orientation of the tert-butyl and carbaldehyde substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

Note: This table presents hypothetical data as a specific crystal structure for this compound has not been publicly reported. The determination of these parameters would provide a definitive solid-state structure of the molecule.

Methodologies for Resolving Spectroscopic and Crystallographic Data Contradictions

In the comprehensive characterization of a chemical compound, it is crucial to ensure that data from various analytical techniques are congruent. Occasionally, apparent contradictions may arise between spectroscopic data (such as NMR, which provides information about the molecule in solution) and crystallographic data (which depicts the molecule in the solid state).

For a molecule like this compound, a potential point of divergence could be the conformation of the carbaldehyde group. In the solid state, as determined by SCXRD, the molecule may adopt a single, low-energy conformation due to crystal packing forces. In contrast, in solution, there might be free rotation around the C-C bond connecting the aldehyde to the pyrrole ring, leading to an averaged signal in the NMR spectrum.

Methodologies to resolve such discrepancies include:

Variable-Temperature NMR Studies: By lowering the temperature of the NMR experiment, it may be possible to slow down conformational exchange on the NMR timescale, allowing for the observation of distinct signals for different conformers. This can provide insight into the rotational energy barrier and the populations of different conformations in solution.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformations of the molecule in both the gas phase and in solution (using a solvent model). The calculated lowest energy conformation can then be compared with the solid-state structure from SCXRD and the solution-state data from NMR.

Nuclear Overhauser Effect (NOE) NMR Spectroscopy: 2D NMR techniques like NOESY can provide information about through-space proximity of protons. This data can be used to determine the preferred conformation in solution, which can then be compared to the solid-state structure.

By employing these methodologies, a comprehensive and consistent structural picture of this compound can be developed, reconciling the information obtained from both the solid and solution states. This multi-faceted approach is essential for a thorough and accurate understanding of the molecule's chemical nature.

Computational Chemistry and Theoretical Investigations of 5 Tert Butyl 1h Pyrrole 2 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a primary tool for elucidating the molecular geometry and electronic properties of the title compound. These calculations are fundamental for predicting its reactivity and behavior.

Computational studies focus on the geometry optimization of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde to determine its most stable three-dimensional structure. A key aspect of its structure is the rotational isomerism around the single bond connecting the carbaldehyde group to the pyrrole (B145914) ring. This rotation gives rise to two primary planar conformers: the syn and anti rotamers, where the aldehyde C=O bond is oriented towards or away from the pyrrole nitrogen, respectively.

DFT calculations are used to determine the relative energies of these conformers. By finding the minimum energy on the potential energy surface, the thermodynamically preferred conformation can be identified. These studies typically show that one conformer is slightly more stable than the other due to subtle differences in steric hindrance and electronic interactions. The energy barrier to rotation between the two forms is also calculated to understand the dynamic equilibrium between them at different temperatures.

Table 1: Representative Data from Geometry Optimization of Syn and Anti Rotamers This table illustrates the type of data obtained from DFT geometry optimization.

| Parameter | Syn Rotamer | Anti Rotamer |

|---|---|---|

| Relative Energy (kcal/mol) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

| C=O Bond Length (Å) | Value | Value |

| C-C (Ring-Aldehyde) Bond Length (Å) | Value | Value |

| Dihedral Angle (N-C-C-O) (°) | ~0° | ~180° |

Frontier Molecular Orbital (FMO) theory is applied to understand the chemical reactivity and electronic properties of the molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govyoutube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized over the electron-rich pyrrole ring, while the LUMO is distributed over the carbaldehyde group and the adjacent carbon atoms of the ring. This distribution indicates that the pyrrole ring is the likely site for electrophilic attack, while the carbaldehyde group is susceptible to nucleophilic attack.

This analysis also helps in understanding the electronic transitions. The absorption of UV-visible light can promote an electron from the HOMO to the LUMO, corresponding to a π → π* transition.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net

Red and Yellow Regions: Indicate negative potential (electron-rich areas), which are prone to electrophilic attack. For this molecule, such regions are concentrated around the electronegative oxygen atom of the carbaldehyde group. researchgate.net

Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the pyrrole ring. researchgate.net

Green Regions: Represent neutral or zero potential areas. nih.gov

The MEP analysis provides a clear visual guide to the molecule's reactivity, corroborating the findings from FMO analysis and identifying sites for intermolecular interactions. nih.gov

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequencies are calculated using DFT methods, typically within the harmonic approximation. These calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and assist in the assignment of vibrational modes.

A complete vibrational assignment is often performed, where specific molecular motions (like C-H stretching, C=O stretching, N-H bending, and ring vibrations) are attributed to specific peaks in the experimental spectra. Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental ones. To correct this, they are typically scaled by an empirical factor to achieve better agreement with experimental results. This comparative approach confirms the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation using Computational Methods

Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations.

Predicted chemical shifts for this compound are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. ruc.dk The calculated values are then compared with experimental NMR data. This comparison serves two main purposes: it validates the accuracy of the computed molecular structure, and it aids in the unambiguous assignment of signals in the experimental spectra, which can sometimes be complex.

Table 2: Representative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) This table illustrates the type of data generated for NMR chemical shift prediction.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| CHO | Value | Value | Value | Value |

| C2 (Pyrrole) | Value | Value | - | - |

| H3 (Pyrrole) | - | - | Value | Value |

| H4 (Pyrrole) | - | - | Value | Value |

| C5 (Pyrrole) | Value | Value | - | - |

| C(CH₃)₃ | Value | Value | - | - |

| C(CH₃)₃ | Value | Value | Value | Value |

| N-H | - | - | Value | Value |

Thermodynamic Parameter Calculations (Enthalpy, Entropy, Gibbs Free Energy) for Reaction Feasibility

DFT calculations are also employed to determine key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

By calculating these parameters for reactants and products, the thermodynamic feasibility of a chemical reaction involving this compound can be assessed. nih.gov The change in Gibbs free energy (ΔG) for a reaction indicates its spontaneity; a negative ΔG suggests a spontaneous, feasible reaction, while a positive ΔG indicates a non-spontaneous one. These theoretical predictions are vital for designing synthetic routes and understanding the stability of the compound under various conditions.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactions at the Aldehyde Moiety of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde

The aldehyde group at the C2 position is a versatile functional handle, enabling a range of transformations including oxidation, reduction, condensation, and homologation reactions.

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 5-(tert-Butyl)-1H-pyrrole-2-carboxylic acid. This transformation requires mild oxidizing agents to prevent the degradation of the electron-rich pyrrole (B145914) ring. While specific studies on this exact substrate are not extensively detailed, analogous transformations on other pyrrole-2-carbaldehydes suggest the use of reagents such as potassium permanganate (B83412) or silver(I) oxide. researchgate.net The reaction proceeds via the formation of a hydrate (B1144303) intermediate, which is then dehydrogenated to yield the carboxylic acid. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to ensure selective oxidation of the aldehyde without affecting the pyrrole core.

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Silver(I) Oxide (Ag₂O) | 5-(tert-Butyl)-1H-pyrrole-2-carboxylic acid | A mild and selective reagent for aldehyde oxidation (Tollens' reagent). |

| Potassium Permanganate (KMnO₄) | 5-(tert-Butyl)-1H-pyrrole-2-carboxylic acid | Requires carefully controlled, neutral or slightly basic conditions to avoid ring cleavage. |

The reduction of the aldehyde group in this compound to a primary alcohol, (5-(tert-Butyl)-1H-pyrrol-2-yl)methanol, is a common and high-yielding transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard and effective method. sci-hub.seorgsyn.org

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product. The reaction is generally rapid and can be performed at low temperatures (e.g., 0 °C) to enhance selectivity. sci-hub.se

Table 2: Reduction of Pyrrole-2-Carboxaldehyde Derivatives

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of heterocyclic chemistry, providing a pathway to a wide array of derivatives. The reaction typically involves heating the aldehyde and the amine in a suitable solvent, such as ethanol or glacial acetic acid, often with catalytic amounts of acid to facilitate dehydration. cdnsciencepub.com

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the aldehyde's carbonyl carbon. This forms a hemiaminal (or carbinolamine) intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final Schiff base product.

Table 3: Representative Schiff Base Formation Reactions

| Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Aniline | Reflux in ethanol | N-(5-(tert-butyl)-1H-pyrrol-2-ylmethylene)aniline |

| Ethylenediamine | Reflux in ethanol | Bis-Schiff base from condensation at both amine groups |

The Wittig reaction provides an effective method for one-carbon homologation of the aldehyde group, converting the C=O double bond into a C=C double bond. masterorganicchemistry.com This reaction transforms this compound into various vinyl-pyrrole derivatives. The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base like n-butyllithium. masterorganicchemistry.com

The mechanism involves the nucleophilic addition of the ylide's carbanion to the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate. This intermediate rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. For example, stabilized ylides generally favor the formation of E-alkenes. masterorganicchemistry.com A related strategy involves using an ylide like (methoxymethyl)triphenylphosphonium (B8745145) chloride to form a vinyl ether, which can then be hydrolyzed under mild acidic conditions to yield a homologated aldehyde—effectively adding a -CH₂CHO group. sci-hub.se

Table 4: Potential Wittig Reactions with this compound

| Wittig Reagent (Ylide) | Product |

|---|---|

| Ph₃P=CH₂ (Methylidenetriphenylphosphorane) | 2-(tert-Butyl)-5-vinyl-1H-pyrrole |

| Ph₃P=CHCO₂Et (Carbethoxymethylenetriphenylphosphorane) | Ethyl 3-(5-(tert-butyl)-1H-pyrrol-2-yl)acrylate |

Electrophilic Aromatic Substitution on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. In this compound, the positions available for substitution are C3 and C4. The regioselectivity of this substitution is strongly governed by the electronic effects of the existing tert-butyl and formyl groups.

The directing effects of the two substituents on the pyrrole ring are synergistic, both favoring electrophilic attack at the C4 position.

The C5-tert-Butyl Group: As an alkyl group, the tert-butyl substituent is electron-donating through induction (+I effect). Electron-donating groups are activating and direct incoming electrophiles to the ortho and para positions. Relative to the C5 position, the C4 position is ortho and the C2 position is para. Since the C2 position is already occupied by the formyl group, the tert-butyl group strongly directs substitution to the C4 position.

The C2-Formyl Group: The aldehyde group is electron-withdrawing through resonance (-M effect) and induction (-I effect). Electron-withdrawing groups are deactivating and direct incoming electrophiles to the meta position. Relative to the C2 position, the C4 position is meta.

Therefore, the combined electronic influences of both the activating C5-tert-butyl group and the deactivating C2-formyl group direct electrophiles to the C4 position. This has been experimentally verified in bromination reactions. For instance, the reaction of 4-tert-butylpyrrole-2-carboxaldehyde with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in THF results in regioselective bromination to yield 5-bromo-4-tert-butyl-pyrrole-2-carboxaldehyde. nih.gov This demonstrates the powerful directing effect that leads to substitution at the position adjacent to the tert-butyl group. Other electrophilic substitutions, such as nitration or acylation, are expected to follow the same regiochemical preference for the C4 position. researchgate.net

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(tert-Butyl)-1H-pyrrole-2-carboxylic acid |

| (5-(tert-Butyl)-1H-pyrrol-2-yl)methanol |

| N-(5-(tert-butyl)-1H-pyrrol-2-ylmethylene)aniline |

| 2-(tert-Butyl)-5-vinyl-1H-pyrrole |

| Ethyl 3-(5-(tert-butyl)-1H-pyrrol-2-yl)acrylate |

| 2-(tert-Butyl)-5-styryl-1H-pyrrole |

| 5-Bromo-4-tert-butyl-pyrrole-2-carboxaldehyde |

| Aniline |

| Ethylenediamine |

| o-Phenylenediamine |

| Silver(I) Oxide |

| Potassium Permanganate |

| o-Chloranil |

| Sodium Borohydride |

| n-Butyllithium |

| Triphenylphosphine oxide |

| (Methoxymethyl)triphenylphosphonium chloride |

| 1,3-dibromo-5,5-dimethylhydantoin |

| tert-Butyl 3-(3-(allyloxy)-3-oxopropyl)-4-formyl-1H-pyrrole-2-carboxylate |

| tert-Butyl 3-(3-(allyloxy)-3-oxopropyl)-4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate |

Cycloaddition and Annulation Reactions Involving Pyrrole-2-carbaldehyde Derivatives

Pyrrole-2-carbaldehyde derivatives are proficient substrates in cycloaddition and annulation reactions, enabling the construction of complex, fused heterocyclic systems such as indolizines.

A significant application of pyrrole-2-carbaldehyde derivatives is in the synthesis of multisubstituted 5,6-dihydroindolizines via a base-promoted [4+2] annulation. researchgate.net In this process, the pyrrole derivative acts as the four-atom component. The reaction is typically carried out with β,γ-unsaturated α-ketoesters in the presence of an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). researchgate.net The reaction proceeds smoothly under mild conditions, demonstrating good functional group tolerance. researchgate.net

Another efficient [4+2] annulation strategy involves reacting N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts. researchgate.netrsc.org This method leads to the formation of indolizines featuring a thioether group, broadening the scope of accessible structures. researchgate.netrsc.org

Table 1: Examples of [4+2] Annulation for Dihydroindolizine Synthesis

| Pyrrole Reactant | Annulation Partner | Base/Catalyst | Product Type |

|---|---|---|---|

| Pyrrole-2-carbaldehyde derivatives | β,γ-Unsaturated α-ketoesters | DBN | Multisubstituted 5,6-dihydroindolizines |

Domino reactions, which involve consecutive transformations in a single pot, provide a highly efficient pathway to complex molecules from simple starting materials. Pyrrole-2-carbaldehydes can participate in domino sequences that begin with a Michael addition, followed by an intramolecular aldol (B89426) condensation and subsequent aromatization to yield fused heterocyclic systems.

These multi-step reactions are powerful tools for rapidly building molecular complexity. wikipedia.org For instance, a sequence can be initiated by the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular aldol reaction involving the pyrrole-2-carbaldehyde moiety, and concluding with dehydration to form a stable aromatic ring. One such sequence involves the base-promoted insertion of indolyl 2-alkynes into the C-C single bond of 1,3-diketones, which then proceeds through an intramolecular aldol reaction and dehydrative aromatization to construct 2-indolyl phenols. rsc.org

Investigation of Reactive Intermediates, including Azafulvenes (Pyrrole-2-methides)

The reactivity of pyrrole-2-carbaldehydes is often mediated by highly reactive intermediates. Among the most significant are 6-amino-1-azafulvenes, also known as pyrrole-2-methides. These intermediates can be generated from the condensation of pyrrole-2-carbaldehydes with secondary amines, such as diisopropylamine. cdnsciencepub.com

Azafulvenes are characterized by their susceptibility to nucleophilic attack at the exocyclic carbon (C-6). cdnsciencepub.com This reactivity is harnessed in synthetic chemistry. For instance, brominated 6-dialkylamino-1-azafulvenes have been developed as stable precursors to lithiated intermediates. cdnsciencepub.comresearchgate.net The bromine atoms can be selectively exchanged with lithium at low temperatures, creating a formal equivalent of a 5-lithiopyrrole-2-carboxaldehyde. cdnsciencepub.comresearchgate.net The stability of these lithiated azafulvenes is enhanced by bulky substituents on the amino group, which sterically hinder side reactions. cdnsciencepub.com The subsequent reaction with electrophiles and hydrolysis provides a versatile route to a wide array of 5-substituted pyrrole-2-carbaldehydes. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-lithiopyrrole-2-carboxaldehyde |

| 2-bromo-6-(diisopropylamino)-1-azafulvene |

| 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) |

| Azafulvenes (Pyrrole-2-methides) |

Rational Design and Synthesis of 5 Tert Butyl 1h Pyrrole 2 Carbaldehyde Derivatives

Strategies for Functionalization at the Pyrrole (B145914) Ring and Aldehyde Group

The functionalization of 5-(tert-butyl)-1H-pyrrole-2-carbaldehyde can be systematically approached by targeting the distinct reactive sites of the molecule: the pyrrole ring (N-H, C3-H, and C4-H) and the formyl group (C=O). These modifications allow for the modulation of the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Functionalization of the Pyrrole Ring:

The pyrrole nucleus, being an electron-rich aromatic system, is amenable to various electrophilic substitution reactions. The nitrogen atom can also be functionalized.

N-Alkylation and N-Arylation: The pyrrole nitrogen can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents. This modification can influence the compound's solubility, lipophilicity, and steric bulk.

Electrophilic Substitution: The C3 and C4 positions of the pyrrole ring are susceptible to electrophilic attack. Reactions such as halogenation (e.g., bromination) can introduce a handle for further transformations, including cross-coupling reactions to form C-C or C-N bonds. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS).

Functionalization of the Aldehyde Group:

The aldehyde moiety is a versatile functional group that can undergo a wide array of chemical transformations to introduce diverse functionalities.

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine through reaction with an amine in the presence of a reducing agent. This is a powerful method for introducing nitrogen-containing substituents.

Wittig Reaction and Related Olefinations: The carbonyl group can be transformed into a carbon-carbon double bond, allowing for the extension of the carbon skeleton and the introduction of various unsaturated moieties.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of derivatives with different chemical properties and potential biological activities.

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene (B1212753) compounds, to form hydrazones, oximes, and Knoevenagel condensation products, respectively. These reactions are instrumental in creating larger, more complex molecules.

A summary of potential functionalization strategies is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | NaH, Alkyl halide, THF | N-Alkyl-5-(tert-butyl)-1H-pyrrole-2-carbaldehyde |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | 4-Bromo-5-(tert-butyl)-1H-pyrrole-2-carbaldehyde |

| Reductive Amination | R-NH2, NaBH3CN, MeOH | 5-(tert-Butyl)-1-(substituted)-1H-pyrrol-2-yl)methanamine |

| Wittig Reaction | Ph3P=CHR, THF | 5-(tert-Butyl)-2-(alkenyl)-1H-pyrrole |

| Oxidation | KMnO4 or Ag2O | 5-(tert-Butyl)-1H-pyrrole-2-carboxylic acid |

| Reduction | NaBH4, MeOH | (5-(tert-Butyl)-1H-pyrrol-2-yl)methanol |

| Knoevenagel Condensation | Malonic acid, Piperidine, Pyridine | 3-(5-(tert-Butyl)-1H-pyrrol-2-yl)acrylic acid |

| Oxime Formation | NH2OH·HCl, Pyridine | This compound oxime |

Development of Combinatorial Libraries Based on the this compound Scaffold

The this compound scaffold is an excellent starting point for the construction of combinatorial libraries, which are large collections of structurally related compounds. These libraries are invaluable tools in drug discovery and materials science for the rapid identification of molecules with desired properties.

The synthetic strategies outlined in the previous section can be adapted for combinatorial synthesis by employing a variety of building blocks in a systematic manner. For example, a library can be generated by reacting the aldehyde with a diverse set of amines via reductive amination. Similarly, a library of ester derivatives can be synthesized from the corresponding carboxylic acid (obtained by oxidation of the aldehyde) and a collection of alcohols.

A hypothetical combinatorial library design based on the this compound scaffold is illustrated below. This library focuses on the diversification of the aldehyde group through reductive amination and the pyrrole nitrogen through alkylation.

Scaffold: this compound

Diversification Points:

R1 (from reductive amination of the aldehyde): A diverse set of amines (e.g., primary and secondary aliphatic and aromatic amines).

R2 (from N-alkylation of the pyrrole): A variety of alkyl and benzyl (B1604629) halides.

The general structure of the library members would be:

An example of a small, representative combinatorial library is shown in the following table:

| Library Member | R1 (from Amine) | R2 (from Alkyl Halide) |

| 1 | -NH-CH2-Ph | -CH3 |

| 2 | -N(CH3)2 | -CH3 |

| 3 | -morpholino | -CH3 |

| 4 | -NH-CH2-Ph | -CH2-Ph |

| 5 | -N(CH3)2 | -CH2-Ph |

| 6 | -morpholino | -CH2-Ph |

| 7 | -NH-CH2-Ph | -CH2CH2OH |

| 8 | -N(CH3)2 | -CH2CH2OH |

| 9 | -morpholino | -CH2CH2OH |

Structure-Activity Relationship (SAR) Studies in Derivative Design for Targeted Applications

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it is possible to identify key structural features responsible for a desired effect and to optimize lead compounds.

For any given biological target, the following SAR principles can be explored with the this compound scaffold:

Role of the tert-Butyl Group: The bulky tert-butyl group at the 5-position of the pyrrole ring is expected to have a significant impact on the molecule's interaction with a biological target. Its size and lipophilicity can influence binding affinity and selectivity. Modifications to this group, such as replacing it with smaller alkyl groups or other lipophilic moieties, can provide insights into the steric and electronic requirements of the binding pocket.

Influence of the Pyrrole Ring Substituents: Modifications at the N1, C3, and C4 positions can probe the importance of hydrogen bonding, electronic effects, and steric interactions. For instance, introducing a hydrogen bond donor or acceptor at the N1 position can significantly alter the binding mode of the molecule.

Impact of the Functional Group at the 2-Position: The nature of the substituent derived from the original aldehyde group is crucial. Converting the aldehyde to an amine, an amide, an ester, or an extended unsaturated system can dramatically change the compound's polarity, charge, and ability to form specific interactions with a target protein.

A hypothetical SAR study for a series of derivatives targeting a hypothetical enzyme is summarized in the table below. This table illustrates how systematic structural modifications can lead to an understanding of the SAR.

| Derivative | R1 (at C2) | R2 (at N1) | R3 (at C4) | Relative Activity | SAR Interpretation |

| A | -CHO | -H | -H | 1 | Baseline activity of the parent compound. |

| B | -CH2OH | -H | -H | 0.5 | Aldehyde is important for activity; reduction decreases activity. |

| C | -COOH | -H | -H | 2 | Carboxylic acid enhances activity, possibly through ionic interaction. |

| D | -CH2NH2 | -H | -H | 5 | Primary amine significantly increases activity, suggesting a key hydrogen bond or ionic interaction. |

| E | -CH2NH-benzyl | -H | -H | 10 | A bulky hydrophobic group on the amine enhances activity, indicating a nearby hydrophobic pocket. |

| F | -CH2NH-benzyl | -CH3 | -H | 8 | N-methylation slightly reduces activity, suggesting the N-H may be a hydrogen bond donor. |

| G | -CH2NH-benzyl | -H | -Br | 15 | Bromination at C4 increases activity, possibly due to favorable halogen bonding or altered electronics. |

Through such systematic studies, a clear picture of the structural requirements for optimal activity can be developed, guiding the rational design of more potent and selective compounds based on the this compound scaffold.

Advanced Applications in Materials Science and Polymer Chemistry

Utilization as Monomers for Conducting Polymers and Electroactive Materials

The direct electropolymerization of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde to form a conducting polymer has not been extensively documented. Typically, pyrrole (B145914) and its alkyl-substituted derivatives can be polymerized through electrochemical oxidation to yield polypyrrole, a well-known conducting polymer. The presence of the electron-withdrawing carbaldehyde group at the 2-position would likely increase the oxidation potential of the monomer, making polymerization more difficult compared to simple alkyl-pyrroles.

However, the aldehyde functionality offers a route for subsequent modification. For instance, it can be converted into other functional groups that are more amenable to polymerization or that introduce specific electroactive properties. Research on related structures, such as other substituted pyrrole-2-carbaldehydes, has shown that they can be utilized as building blocks for more complex monomeric systems which are then polymerized.

The tert-butyl group is anticipated to enhance the solubility of any resulting polymers in organic solvents, a common challenge in the processing of conducting polymers. This improved solubility would be advantageous for creating thin films and other device components.

Exploration in Electrochromic Materials Exhibiting Tunable Optical Properties

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. Polymers derived from pyrrole are known to exhibit electrochromism. While there is no specific data on polymers derived directly from This compound , it is plausible that such materials would also be electrochromic.

The electronic properties of a polypyrrole backbone, which dictate its electrochromic behavior, are highly sensitive to the nature of the substituents. The combination of the electron-withdrawing aldehyde group and the electron-donating tert-butyl group could lead to unique optical properties in the neutral and oxidized states of the polymer. The steric hindrance from the tert-butyl group might also affect the planarity of the polymer chains, which in turn would influence the electronic transitions and thus the observed colors.

For a hypothetical polymer of This compound , one would expect a distinct set of colors and switching characteristics. The table below illustrates hypothetical electrochromic properties based on general knowledge of polypyrrole derivatives, but it is important to note that this is speculative in the absence of direct experimental data for this specific polymer.

| Property | Hypothetical Value for Poly(this compound) |

| Color in Neutral State | Yellow to Light Brown |

| Color in Oxidized State | Dark Green to Black |

| Switching Time (Coloration) | 1-5 seconds |

| Switching Time (Bleaching) | 1-5 seconds |

| Optical Contrast (%) | 30-50% |

This data is illustrative and not based on published experimental results for this specific polymer.

Integration into Hybrid Organic-Inorganic Materials for Functional Systems

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, often leading to materials with enhanced thermal stability, mechanical strength, or novel electronic properties. The This compound molecule possesses a reactive aldehyde group that could be used to chemically anchor it to an inorganic framework.

One common method for creating such hybrid materials is the sol-gel process. In this process, inorganic precursors (like tetraethoxysilane, TEOS) are hydrolyzed and condensed to form a silica (B1680970) network. An organic molecule with a reactive group, such as an aldehyde, can be functionalized with a silane (B1218182) coupling agent and then co-condensed with the inorganic precursor. This would result in the pyrrole derivative being covalently bonded within the inorganic matrix.

The potential applications for such a hybrid material would depend on the properties of the incorporated pyrrole unit. If the pyrrole moiety can be subsequently polymerized within the inorganic matrix, it could lead to a conducting, porous hybrid material suitable for sensor applications or as a catalyst support. The tert-butyl group would likely influence the porosity and surface properties of the resulting hybrid material.

Biological Activity Research and Mechanistic Elucidation

Anticancer Potential and Cellular Pathway Interactions

The pyrrole (B145914) scaffold is a prominent feature in a number of compounds with significant anticancer properties. ualberta.ca This has led to extensive research into the development of pyrrole-based derivatives as potential therapeutic agents for various types of cancer. nih.gov

Numerous studies have demonstrated the ability of pyrrole-containing compounds to inhibit the proliferation of cancer cells. nih.gov These compounds can induce cytotoxic effects in a dose- and time-dependent manner across various tumor cell lines. nih.gov For instance, certain novel pyrrole derivatives have shown significant antitumor properties against colon cancer (LoVo), breast cancer (MCF-7), and ovarian cancer (SK-OV-3) cell lines. nih.gov

The antiproliferative activity of pyrrole scaffolds is often attributed to their ability to interact with and inhibit key cellular targets involved in cancer progression, such as protein kinases. nih.gov Sunitinib, a multitargeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is a prime example of a clinically successful anticancer drug derived from this scaffold. nih.gov

The following table summarizes the cytotoxic activity of selected pyrrole derivatives against different cancer cell lines.

Elucidation of Molecular Targets and Pathways Involved in Cytotoxic Activity

Research specifically detailing the molecular targets and cytotoxic pathways of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is not extensively documented in publicly available literature. However, studies on the broader class of pyrrole-2-carbaldehyde (Py-2-C) derivatives provide some context. For instance, certain Py-2-C derivatives have been evaluated for their effects on apoptosis. One study investigating a fused lactone derivative of Py-2-C isolated from the fruits of Celastrus orbiculatus found no inhibitory effect on apoptosis induced by Act D and TNF-α in a human hepatocyte cell line (HL-7702). mdpi.com Similarly, a Py-2-C derivative derived from makomotake (Zizania latifolia) was observed to have no cytotoxic effect in a Hepa 1c1c7 cell line under the tested conditions. mdpi.com These findings suggest that while the pyrrole scaffold is a component of many bioactive molecules, the presence of the 2-carbaldehyde group does not universally confer cytotoxicity, and specific substitutions on the pyrrole ring are critical in determining this activity. The elucidation of specific molecular targets for compounds like this compound would require further targeted investigation.

Anti-inflammatory Activities and Modulation of Pro-Inflammatory Cytokines

While direct studies on the anti-inflammatory properties of this compound are limited, the pyrrole ring is a core structure in numerous non-steroidal anti-inflammatory drugs (NSAIDs), suggesting the potential for this class of compounds to exhibit anti-inflammatory activity. nih.govnih.gov Research into various pyrrole derivatives has demonstrated significant effects on inflammatory pathways, particularly the modulation of pro-inflammatory cytokines. nih.gov

Inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in the inflammatory response. nih.govmdpi.com Studies on other, more complex pyrrole derivatives have shown promising results in this area. For example, compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), a pyrrole derivative, was found to exhibit potent anti-inflammatory activity. nih.govmdpi.com In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum TNF-α levels. nih.govmdpi.com Furthermore, the study noted a significant increase in the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1), indicating a potential immunomodulatory mechanism. nih.govmdpi.com These findings underscore the potential of the pyrrole scaffold to serve as a template for developing new anti-inflammatory agents that act by modulating cytokine profiles. nih.gov

Natural Occurrence and Biosynthetic Pathways of Pyrrole-2-carbaldehyde Skeletons

The pyrrole-2-carbaldehyde skeleton is not merely a synthetic curiosity but is found ubiquitously in nature and is a product of fundamental biochemical reactions. rsc.org

Pyrrole-2-carbaldehyde (Py-2-C) derivatives have been isolated from a diverse array of natural sources, including fungi, plants, and various microorganisms. mdpi.comnih.govnih.gov In fungi, for example, a Py-2-C derivative was isolated from the extract of Mycoleptodonoides aitchisonii and was shown to have strong NAD(P)H quinone oxidoreductase (NQO1) inducing activity. mdpi.com In the plant kingdom, these compounds have been found in roots, leaves, and seeds. nih.govnih.gov Six new pyrrole 2-carbaldehyde derived alkaloids were isolated from the roots of Angelica dahurica. nih.gov Similarly, several undescribed pyrrole-2-carbaldehydes were isolated from the aqueous extract of Moringa oleifera seeds. nih.gov Marine microorganisms are another rich source; several 3-alkyl-Py-2-C derivatives were reported from the marine sponge Oscarella lobularis. mdpi.com

| Source Type | Organism | Isolated Compound(s) / Derivative Type | Reference |

| Fungus | Mycoleptodonoides aitchisonii | Pyrrole-2-carbaldehyde derivative | mdpi.com |

| Plant | Angelica dahurica (roots) | Dahurines A-F (pyrrole 2-carbaldehyde alkaloids) | nih.gov |

| Plant | Moringa oleifera (seeds) | Pyrrolemorines A-G (pyrrole-2-carbaldehydes) | nih.gov |

| Plant | Nicotiana tabacum (leaves) | Pyrrolezanthine | mdpi.com |

| Plant | Reynoutria ciliinervis (root) | 5-(butoxymethyl)-1-(4-hydroxyphenyl)-1H-pyrrole-2-carbozaldehyde | nih.gov |

| Marine Sponge | Oscarella lobularis | Saturated and unsaturated 3-alkyl-Py-2-C derivatives | mdpi.com |

The pyrrole-2-carbaldehyde framework is a key structural component in products of the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups. rsc.orgsciopen.com This reaction is responsible for the browning of food during cooking and also occurs under physiological conditions, leading to the formation of Advanced Glycation End-Products (AGEs). nih.govresearchgate.netnih.gov

Pyrraline is a well-known AGE and a molecular marker for diabetes; it possesses a pyrrole-2-carbaldehyde skeleton. mdpi.comnih.govnih.gov AGEs are formed through a complex series of reactions, including Amadori rearrangements, which ultimately produce compounds that can cross-link proteins, altering their structure and function. nih.govnih.gov The formation of these products, including those with the Py-2-C skeleton, is implicated in the pathology of aging and various diseases. sciopen.comresearchgate.netnih.gov The most important nonfluorescent AGEs include Nε-(carboxymethyl)-lysine (CML), Nε(carboxyethyl)-lysine (CEL), and pyrraline. nih.gov

Beyond the non-enzymatic Maillard reaction, biosynthetic pathways for pyrrole rings have been identified. It is accepted that many 2-formylpyrroles arise from the condensation of amines with sugars. rsc.org A proposed mechanism for the formation of 2-formylpyrroles involves amines and D-glucose, proceeding via an intermediate known as 3-deoxy-D-glucosone. rsc.org

More formal biosynthetic pathways leading to pyrroles often involve amino acid and dicarboxylic acid precursors. rsc.orgnih.gov Amino acids such as glycine, proline, serine, and threonine can serve as synthons for the construction of the aromatic pyrrole ring. rsc.orgnih.gov For instance, a well-established pathway involves δ-aminolevulinic acid (ALA), which is produced from glycine and succinyl-CoA, as a key intermediate in the formation of substituted pyrroles. mdpi.com Additionally, a unique biosynthetic pathway for a pyrrole ring has been reported starting from N-acetylglucosamine, a carbohydrate derivative. nih.gov Another pathway identified in Streptomyces ambofaciens shows the conversion of fructose-6-phosphate into a 2-formylpyrrole metabolite. rsc.org

Computational Approaches to Biological Interactions (Molecular Docking and Binding Studies)

Specific molecular docking or computational binding studies for this compound are not readily found in the existing literature. However, computational approaches are powerful tools for predicting and understanding the biological interactions of small molecules. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen large databases of small molecules to identify those that are likely to bind to a specific protein target with high affinity. nih.govscienceopen.com The process involves two main steps: sampling the possible conformations of the ligand within the active site of the protein and then ranking these conformations using a scoring function. nih.gov

For a molecule like this compound, these computational methods could be employed to:

Identify Potential Molecular Targets: By docking the compound against a library of known protein structures, researchers could identify potential biological targets, providing hypotheses for experimental validation. mdpi.com

Elucidate Binding Modes: If a target is known or suspected, docking can predict the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. scienceopen.com This information is crucial for understanding the mechanism of action and for designing more potent derivatives.

Predict Binding Affinity: Scoring functions can estimate the binding free energy, which helps in prioritizing compounds for synthesis and biological testing. mdpi.com

Given the known anti-inflammatory and cytotoxic activities of various pyrrole derivatives, computational studies on this compound could explore its potential interactions with key proteins in inflammatory and cell-survival pathways, such as cyclooxygenases (COX), kinases, or components of the NF-κB signaling pathway. scienceopen.comresearchgate.net

Q & A

Q. Q: What are the common synthetic routes for preparing 5-substituted pyrrole-2-carbaldehydes, and how are reaction conditions optimized to achieve high yields?

A: A transition metal-free ethynylation method is frequently employed, utilizing pyrrole derivatives and acylacetylenes. Key optimization parameters include solvent choice (e.g., THF or ethanol), reaction temperature (15–25°C), and stoichiometric ratios. For example, yields up to 87% were achieved for 5-[3-(furan-2-yl)-3-oxoprop-1-ynyl]-1H-pyrrole-2-carbaldehyde by maintaining inert conditions and controlled addition of reagents . Purification via column chromatography and recrystallization further enhances purity.

Characterization

Q. Q: Which spectroscopic techniques are critical for structural elucidation of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde, and what key spectral features confirm its structure?

A: 1H/13C NMR and IR spectroscopy are essential. For instance, the aldehyde proton typically resonates at δ 9.6–10.0 ppm in 1H NMR, while the tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. IR spectra show a strong C=O stretch (~1700 cm⁻¹) and aldehyde C–H stretch (~2800 cm⁻¹). X-ray crystallography (e.g., using SHELXL) provides definitive confirmation, resolving bond angles and torsional strain in the pyrrole ring .

Advanced Synthesis

Q. Q: In transition metal-free ethynylation reactions for pyrrole derivatives, how can competing side reactions be minimized to improve product purity?

A: Competing polymerization or over-substitution is mitigated by:

- Controlled reaction time (e.g., 4–6 hours to avoid decomposition).

- Low-temperature initiation (e.g., 0°C) to suppress exothermic side reactions.

- Stoichiometric precision , particularly for acylacetylenes, to prevent excess reagent accumulation. achieved 75–87% yields by optimizing these parameters .

Data Contradictions

Q. Q: When crystallographic data from SHELX refinements conflict with spectroscopic data, what steps should be taken to validate the molecular structure?

A: Cross-validate using:

- Multi-nuclear NMR (e.g., DEPT-135 for quaternary carbons).

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- DFT calculations to simulate NMR shifts and compare with experimental data. SHELX refinements can be adjusted using restraints for disordered tert-butyl groups, which are common in bulky substituents .

Reaction Mechanism

Q. Q: What experimental approaches are used to investigate the reaction mechanisms of pyrrole-2-carbaldehyde derivatives in nucleophilic addition reactions?

A: Kinetic studies (e.g., monitoring by in situ FTIR or LC-MS) and isotopic labeling (e.g., deuterated solvents) can track intermediate formation. For example, used low-temperature (-100°C) lithiation to stabilize intermediates, followed by quenching with electrophiles to map reaction pathways .

Biological Evaluation

Q. Q: How are 2-formylpyrrole derivatives evaluated for bioactivity, and what in vitro assays are commonly employed?

A: Cytotoxicity assays (e.g., MTT or SRB tests) screen for antiproliferative activity. Enzyme inhibition studies (e.g., kinase or protease assays) assess target specificity. For instance, 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde derivatives were tested against cancer cell lines, with IC₅₀ values correlated to substituent electronic effects .

Regioselectivity

Q. Q: What strategies ensure regioselective substitution at the 5-position of the pyrrole ring during synthesis?

A: Directing groups (e.g., tert-butyl at the 5-position) sterically block adjacent sites. Electrophilic aromatic substitution (EAS) favors the 5-position due to electron-donating effects of the tert-butyl group. demonstrated this by synthesizing 5-acylethynyl derivatives without competing substitution at the 3- or 4-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.